Benzthiazide Benzthiazide Benzthiazide is 7-Sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group. A diuretic, it is used to treat hypertension and edema. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide.
Benzthiazide is used to treat hypertension and edema. Like other thiazides, benzthiazide promotes water loss from the body (diuretics). They inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys. Thiazides also cause loss of potassium and an increase in serum uric acid. Thiazides are often used to treat hypertension, but their hypotensive effects are not necessarily due to their diuretic activity. Thiazides have been shown to prevent hypertension-related morbidity and mortality although the mechanism is not fully understood. Thiazides cause vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue.
Benzthiazide is an intermediate acting agent belonging to the class of thiazide diuretics. Benzthiazide, also known as benzothiazide, is no longer commercially available in the United States.
Brand Name: Vulcanchem
CAS No.: 91-33-8
VCID: VC0520934
InChI: InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21)
SMILES: C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N
Molecular Formula: C15H14ClN3O4S3
Molecular Weight: 431.9 g/mol

Benzthiazide

CAS No.: 91-33-8

Inhibitors

VCID: VC0520934

Molecular Formula: C15H14ClN3O4S3

Molecular Weight: 431.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzthiazide - 91-33-8

Description Benzthiazide is 7-Sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group. A diuretic, it is used to treat hypertension and edema. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide.
Benzthiazide is used to treat hypertension and edema. Like other thiazides, benzthiazide promotes water loss from the body (diuretics). They inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys. Thiazides also cause loss of potassium and an increase in serum uric acid. Thiazides are often used to treat hypertension, but their hypotensive effects are not necessarily due to their diuretic activity. Thiazides have been shown to prevent hypertension-related morbidity and mortality although the mechanism is not fully understood. Thiazides cause vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue.
Benzthiazide is an intermediate acting agent belonging to the class of thiazide diuretics. Benzthiazide, also known as benzothiazide, is no longer commercially available in the United States.
CAS No. 91-33-8
Product Name Benzthiazide
Molecular Formula C15H14ClN3O4S3
Molecular Weight 431.9 g/mol
IUPAC Name 3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Standard InChI InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21)
Standard InChIKey NDTSRXAMMQDVSW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N
Canonical SMILES C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N
Appearance Solid powder
Colorform Crystals from acetone.
FINE, WHITE, CRYSTALLINE POWDER
Melting Point 210-211
231 to 232 °C
Melting point also reported as 238 to 239 °C.
231.5 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility PRACTICALLY INSOL IN WATER, SOL IN ALKALINE SOLN
FREELY SOL IN DIMETHYLFORMAMIDE; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER & CHLOROFORM
1.29e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Benzthiazide; Benzothiazide; Dihydrex; Aquatag; Diucen; Exna; Edemax; Foven; Dytide
Reference 1: Adler RA, Costanzo LS, Stauffer ME. Hypercalciuria in hyperprolactinemic rats:
2: Shah VP, Keys CA, King DM, Prasad VK, Cabana BE. Thiazides XIII: Dissolution
3: Meyer MC, Hwang P, Straughn AB, Rotenberg K. HPLC determination of
4: Yajnik VH, Doshi HV, Patel SC, Doshi KJ. Combined treatment with triamterene
5: Fazzari FR. Collaborative study of assay for benzthiazide and
6: Shah CP, Shah BR, Sanghavi NG, Shah JB, Trivedi PM. Treatment of oedema with a
7: Thomas J, Thomas E, Desgrez P. [Association of phytic acid and benzthiazide in
8: Gylding-Sabroe JP, Borch Nielsen H. [Triamterene and benzthiazide in long-term
9: Thomas J, Thomas E, Desgrez P. [Hypocalciuric action of benzthiazide evaluated
10: Thompson RA, Crowley MF. Trial of a triamterene-benzthiazide combination
11: EDGE JR, ADISESH LT. COMBINED BENZTHIAZIDE AND TRIAMTERENE FOR RESISTANT
12: TOURNIAIRE A, BLUM J, GUYOT R. [EFFECT OF THE MICRONIZED
13: SOULIE P, COLONNA D. [THE BENZTHIAZIDE-TRIAMTERENE COMBINATION. CLINICAL
14: HOLT MC. USE OF METHOSERPIDINE-BENZTHIAZIDE COMBINATION IN THE TREATMENT OF
15: WAREMBOURG H, BASIN B. [CLINICAL AND BIOLOGICAL STUDY OF A DIURETIC
16: DELAHAYE JP, VALLON C, PELLET M, GONIN A. [THERAPEUTIC TRIAL OF TRIAMTERENE
17: POTTON F, DESSIMOND JL. [HYPOCALCIURIC EFFECT OF BENZTHIAZIDE]. Lyon Med.
18: MIROUZE J, JAFFIOL C. [IMPORTANCE OF BENZTHIAZIDE, AN ORIGINAL SULFONAMIDE
19: GOLASZEWSKI J, HEALY JM. A clinical evaluation of a combination of two oral
20: DIEBOLD A, CAPDEVILLE R. [Arterial hypertension. Clinical experimentation
PubChem Compound 2343
Last Modified Aug 15 2023

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